![molecular formula C12H14O2S B6267933 rac-(2R,3S)-3-ethoxy-2-(phenylsulfanyl)cyclobutan-1-one CAS No. 2307739-19-9](/img/no-structure.png)
rac-(2R,3S)-3-ethoxy-2-(phenylsulfanyl)cyclobutan-1-one
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Overview
Description
Chemical Reactions Analysis
Cyclobutanones, being carbonyl compounds, can undergo a variety of reactions, including nucleophilic addition and reduction. The ethoxy and phenylsulfanyl groups may also participate in reactions, depending on the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar carbonyl group and the ethoxy group could impact its solubility.Mechanism of Action
Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound.
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis of rac-(2R,3S)-3-ethoxy-2-(phenylsulfanyl)cyclobutan-1-one can be achieved through a multi-step process involving the conversion of starting materials to intermediates and ultimately to the final product. The key steps in the synthesis pathway include the preparation of the cyclobutanone ring, introduction of the ethoxy and phenylsulfanyl groups, and resolution of the racemic mixture to obtain the desired enantiomer.", "Starting Materials": [ "Ethyl 2-oxocyclobutanecarboxylate", "Phenylsulfanyl lithium", "Ethyl iodide", "Sodium hydride", "Chiral resolving agent" ], "Reaction": [ "Preparation of cyclobutanone ring: Ethyl 2-oxocyclobutanecarboxylate is treated with sodium hydride to generate the corresponding enolate, which is then subjected to intramolecular aldol condensation to form the cyclobutanone ring.", "Introduction of ethoxy group: The cyclobutanone intermediate is treated with ethyl iodide in the presence of a base to introduce the ethoxy group at the 3-position of the cyclobutanone ring.", "Introduction of phenylsulfanyl group: Phenylsulfanyl lithium is added to the ethoxy-cyclobutanone intermediate to introduce the phenylsulfanyl group at the 2-position of the cyclobutanone ring.", "Resolution of racemic mixture: The racemic mixture of the final product is resolved using a chiral resolving agent to obtain the desired enantiomer." ] } | |
CAS RN |
2307739-19-9 |
Product Name |
rac-(2R,3S)-3-ethoxy-2-(phenylsulfanyl)cyclobutan-1-one |
Molecular Formula |
C12H14O2S |
Molecular Weight |
222.3 |
Purity |
95 |
Origin of Product |
United States |
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